molecular formula C7H6N2OS B13224147 3-Methyl-5-(thiophen-2-yl)-1,2,4-oxadiazole

3-Methyl-5-(thiophen-2-yl)-1,2,4-oxadiazole

Cat. No.: B13224147
M. Wt: 166.20 g/mol
InChI Key: ZKUWMKFQHCKCDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-5-(thiophen-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains a thiophene ring and an oxadiazole ring. Heterocyclic compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the thiophene ring in this compound adds to its potential therapeutic properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(thiophen-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-thiophenecarboxylic acid hydrazide with acetic anhydride, leading to the formation of the oxadiazole ring. The reaction conditions usually require heating under reflux for several hours to ensure complete cyclization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(thiophen-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) and organolithium compounds (for nucleophilic substitution) are commonly used.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

3-Methyl-5-(thiophen-2-yl)-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the synthesis of materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(thiophen-2-yl)-1,2,4-oxadiazole involves its interaction with various molecular targets. The thiophene ring can interact with biological receptors, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like 2-thiophenecarboxylic acid and thiophene-2-carboxaldehyde.

    Oxadiazole derivatives: Compounds like 3,5-dimethyl-1,2,4-oxadiazole and 3-phenyl-1,2,4-oxadiazole.

Uniqueness

3-Methyl-5-(thiophen-2-yl)-1,2,4-oxadiazole is unique due to the combination of the thiophene and oxadiazole rings in its structure. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C7H6N2OS

Molecular Weight

166.20 g/mol

IUPAC Name

3-methyl-5-thiophen-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C7H6N2OS/c1-5-8-7(10-9-5)6-3-2-4-11-6/h2-4H,1H3

InChI Key

ZKUWMKFQHCKCDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)C2=CC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.